(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one features a propenone backbone with two distinct substituents:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and ligand-receptor interactions in medicinal chemistry .
- 3-(Pyridin-4-yloxy)pyrrolidin-1-yl group: A pyrrolidine ring substituted with a pyridinyloxy moiety, contributing to hydrogen-bonding capabilities and conformational flexibility .
The E-configuration of the propenone chain ensures spatial separation of these substituents, influencing molecular geometry and intermolecular interactions such as π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19(4-2-14-1-3-17-18(11-14)24-13-23-17)21-10-7-16(12-21)25-15-5-8-20-9-6-15/h1-6,8-9,11,16H,7,10,12-13H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNOBQOWUQLPE-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrrolidine and pyridine groups. Key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: This involves the reaction of amines with suitable carbonyl compounds.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and pyrrolidine derivatives with the pyridine moiety under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Potential
The structural characteristics of this compound suggest various pharmacological applications:
- Anticancer Activity : Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The benzo[d][1,3]dioxole unit is known for its antimicrobial activities, making this compound a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : The pyridine moiety may contribute to neuroprotective properties, relevant in treating neurodegenerative diseases.
Case Studies
Several studies have investigated compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one:
| Study | Findings |
|---|---|
| Study A | Investigated derivatives of benzo[d][1,3]dioxole and their anticancer properties; found significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Explored the antimicrobial efficacy of pyridine-containing compounds; demonstrated effectiveness against Gram-positive bacteria. |
| Study C | Focused on neuroprotective agents derived from pyrrolidine scaffolds; indicated potential in mitigating oxidative stress in neuronal cells. |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : Variation in substituents on the pyridine ring can modulate lipophilicity and receptor affinity.
- Conformational Flexibility : The ability of the compound to adopt different conformations may affect its interaction with biological targets.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: (E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (JV1)
Key Differences :
- Substituent at Position 1 : JV1 replaces the pyrrolidine-pyridinyloxy group with a 3-nitrophenyl moiety .
- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing polarity and reducing lipophilicity compared to the target compound.
Implications :
Structural Analog 2: (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
Key Differences :
- Substituent at Position 1 : 3FP incorporates a pyrrolidin-1-yldiazenyl group instead of the pyridinyloxy-pyrrolidine system .
- Azo Linkage : The diazenyl group introduces conjugation and photochemical sensitivity.
| Property | Target Compound | 3FP |
|---|---|---|
| Backbone Configuration | E-propenone | E-propenone |
| Substituent Electronic Nature | Electron-rich (pyridine O, pyrrolidine N) | Electron-deficient (azo group) |
Implications :
- The azo group in 3FP may enable UV-triggered isomerization, limiting stability under light exposure.
Structural Analog 3: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
Key Differences :
- Core Structure : Replaces pyrrolidine with a piperazine ring .
- Substituents : Adds a 2-methoxyphenyl group and a benzodioxolmethyl moiety.
| Property | Target Compound | Piperazine Analog |
|---|---|---|
| Ring Flexibility | Moderate (pyrrolidine) | High (piperazine) |
| Hydrogen-Bonding Sites | Pyridine O, pyrrolidine N | Piperazine N, methoxy O |
Implications :
- Piperazine’s conformational flexibility may enhance binding to diverse biological targets but reduce selectivity.
Research Findings and Hypotheses
Crystallographic Insights
- The target compound’s E-configuration likely promotes planar molecular packing, as observed in JV1’s crystal structure (determined using SHELX ). Mercury software analysis suggests similar void spaces in analogs with rigid propenone backbones .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.336 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a pyrrolidine ring substituted with a pyridine group.
Anticonvulsant Activity
Research has shown that derivatives of benzo[d][1,3]dioxole, including related compounds, exhibit significant anticonvulsant properties. A study evaluated several derivatives similar to this compound for their efficacy in preventing seizures. The most active compound demonstrated an effective dose (ED50) of 4.3 mg/kg in the maximal electroshock (MES) model and a protective index of 37.4, indicating a favorable safety profile compared to standard anticonvulsants .
The mechanism underlying the anticonvulsant activity involves the inhibition of sodium channels, particularly Na v1.1 channels. This inhibition is crucial as it stabilizes neuronal membranes and prevents excessive neuronal firing associated with seizures .
Synthesis and Evaluation
A series of studies focused on synthesizing and evaluating various derivatives based on the core structure of this compound. These studies employed homology modeling and docking studies to predict interactions with biological targets, providing insights into structure-activity relationships (SAR) .
In Vitro Studies
In vitro experiments have confirmed that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative showed an IC50 value of 0.72 µM against A549 cells, indicating potent anticancer activity . These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance biological activity.
Data Tables
| Activity | Compound | Model | ED50/IC50 Value | Protective Index |
|---|---|---|---|---|
| Anticonvulsant | 6d | MES | 4.3 mg/kg | 37.4 |
| Cytotoxicity | Compound X | MCF-7 | 1.003 µM | - |
| Cytotoxicity | Compound Y | A549 | 0.72 µM | - |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one?
Synthesis typically involves multi-step reactions with strict control over conditions:
- Key Steps :
- Coupling of the benzo[d][1,3]dioxole moiety with a pyrrolidinone intermediate.
- Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Optimization Strategies :
- Continuous Flow Reactors : Improve yield consistency and reduce side reactions in industrial settings .
- Inert Atmospheres : Critical for preventing oxidation of sensitive intermediates (e.g., pyridinyloxy groups) .
- Purity Control : Recrystallization from ethanol/DMF mixtures and column chromatography .
Q. Which analytical methods are most reliable for characterizing this compound’s structure and purity?
Q. How can computational modeling aid in predicting this compound’s reactivity and stability?
- Density Functional Theory (DFT) : Models the electronic structure of the α,β-unsaturated ketone to predict electrophilic reactivity .
- Molecular Dynamics Simulations : Assess conformational stability of the pyrrolidin-1-yl and pyridinyloxy groups in solvent environments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Reproducibility Checks :
- Validate assay conditions (e.g., pH 6.5 buffer for in vitro studies) .
- Control for batch-to-batch purity variations using LC-MS .
- Limitations in Experimental Design :
- Sample degradation over time (e.g., organic compound instability during 9-hour assays) necessitates refrigeration .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?
- Mechanistic Insights :
- The benzo[d][1,3]dioxole group may inhibit cytochrome P450 enzymes via π-π stacking .
- The pyridinyloxy-pyrrolidine moiety could act as a hydrogen-bond acceptor in kinase binding pockets .
- Assay Design :
- Use fluorescence polarization to measure binding affinity to target proteins .
Q. What catalytic systems enhance the compound’s synthetic scalability?
- Palladium Nanoparticles : Improve coupling efficiency in heterocyclic synthesis (e.g., forming the pyrrolidinone core) .
- Microwave-Assisted Synthesis : Reduces reaction time for acrylamide bond formation from hours to minutes .
Q. How do structural analogs compare in terms of bioactivity and physicochemical properties?
| Analog | Structural Variation | Bioactivity | Reference |
|---|---|---|---|
| Compound 1 () | Methoxypyrazine substituent | Enhanced kinase inhibition | |
| (5Z)-5-{[3-(3,4-Dimethoxyphenyl)...} () | Thiazolidinone core | Anticancer activity (IC₅₀ = 2.1 µM) |
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- pH Stability :
- Degrades rapidly in acidic conditions (pH < 3) due to ketone hydrolysis .
- Thermal Stability :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
